4-Amino-3-(2-hydroxyethoxy)benzonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Amino-3-(2-hydroxyethoxy)benzonitrile can be achieved through various synthetic routes. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a phase transfer catalyst and a solvent such as DMF (dimethylformamide). The reaction is typically carried out at elevated temperatures (around 135°C) for several hours .
Industrial Production Methods
In industrial settings, the synthesis of benzonitriles often involves the use of green chemistry approaches. For example, ionic liquids can be used as recycling agents to facilitate the reaction and simplify the separation process. This method eliminates the need for metal salt catalysts and allows for the recovery and reuse of the ionic liquid .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(2-hydroxyethoxy)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and hydroxyethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted derivatives of the original compound. These products have diverse applications in different fields .
Scientific Research Applications
4-Amino-3-(2-hydroxyethoxy)benzonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Amino-3-(2-hydroxyethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups involved. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-3-(2-hydroxyethoxy)benzonitrile include:
- 3-Amino-4-(2-hydroxyethoxy)benzonitrile
- 4-Amino-3-(2-methoxyethoxy)benzonitrile
- 4-Amino-3-(2-hydroxypropoxy)benzonitrile .
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique reactivity and selectivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
4-amino-3-(2-hydroxyethoxy)benzonitrile |
InChI |
InChI=1S/C9H10N2O2/c10-6-7-1-2-8(11)9(5-7)13-4-3-12/h1-2,5,12H,3-4,11H2 |
InChI Key |
IKDRDQNSXGVREI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)OCCO)N |
Origin of Product |
United States |
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